molecular formula C8HF15KO3S B1609259 Cyclohexanesulfonic acid, 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)-, potassium salt (1:1) CAS No. 335-24-0

Cyclohexanesulfonic acid, 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)-, potassium salt (1:1)

Cat. No.: B1609259
CAS No.: 335-24-0
M. Wt: 501.23 g/mol
InChI Key: KRBVBHRNKBIRRE-UHFFFAOYSA-N
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Description

Properties

InChI

InChI=1S/C8HF15O3S.K/c9-1(4(14,15)8(21,22)23)2(10,11)5(16,17)7(20,27(24,25)26)6(18,19)3(1,12)13;/h(H,24,25,26);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBVBHRNKBIRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)F.[K]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF15KO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-24-0
Record name Cyclohexanesulfonic acid, 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)-, potassium salt (1:1)
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Record name Cyclohexanesulfonic acid, 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)-, potassium salt (1:1)
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Record name Cyclohexanesulfonic acid, 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)-, potassium salt (1:1)
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Record name Potassium 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(pentafluoroethyl)cyclohexanesulphonate
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Preparation Methods

Fluorination of p-Ethylbenzenesulfonyl Chloride

  • Reactants: p-Ethylbenzenesulfonyl chloride and fluoride salts (potassium fluoride, cesium fluoride, or sodium fluoride)
  • Solvent: Dipolar aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and promote fluorination.
  • Conditions: Reaction temperature is controlled below 90 °C, typically around 60-80 °C.
  • Duration: Approximately 8 hours.
  • Outcome: Formation of p-ethylbenzenesulfonyl fluoride after removal of solids and distillation.
Parameter Details
Fluoride source KF, CsF, or NaF
Solvent Acetonitrile or DMSO
Temperature 60-80 °C
Reaction time 8 hours
Product isolation Filtration and distillation

Electrochemical Fluorination

  • Electrolyte: Anhydrous hydrogen fluoride (HF) containing potassium fluoride and a small amount of n-butyl mercaptan (≤1% mass fraction).
  • Electrolysis conditions: Voltage applied between 3-7 V, preferably 5-5.5 V; temperature maintained between -20 °C and 20 °C.
  • Duration: 8 to 12 hours depending on specific conditions.
  • Process: The p-ethylbenzenesulfonyl fluoride is electrolyzed in the HF electrolyte, resulting in the formation of decafluoro-4-(perfluoroethyl)cyclohexyl-1-sulfonyl fluoride crude product.
  • Post-processing: Liquid separation to isolate the crude product.
Parameter Details
Electrolyte Anhydrous HF + KF + n-butyl mercaptan (0.5-0.6%)
Voltage 5.0 - 5.5 V
Temperature 0 to 5 °C (range -20 to 20 °C)
Electrolysis time 8-12 hours
Product isolation Liquid separation of crude sulfonyl fluoride

Purification of Sulfonyl Fluoride Intermediate

  • Process: Washing the crude sulfonyl fluoride to remove impurities.
  • Distillation: Rectification to collect fractions boiling at 150-155 °C.
  • Outcome: Refined decafluoro-4-(perfluoroethyl)cyclohexyl-1-sulfonyl fluoride suitable for hydrolysis.
Parameter Details
Washing solvent Not specified (typically water or organic solvents)
Distillation range 150-155 °C
Product purity High purity intermediate

Hydrolysis and Salt Formation

  • Reactants: Refined sulfonyl fluoride and aqueous potassium hydroxide (KOH) solution.
  • Conditions: Temperature range 40-100 °C.
  • Process: Hydrolysis of sulfonyl fluoride to sulfonic acid, followed by neutralization with KOH to form the potassium salt.
  • Isolation: Solid product is collected, washed with distilled water, and dried (e.g., spray drying).
  • Purity: Final product purity exceeds 98%.
Parameter Details
Hydrolysis temperature 40-100 °C
KOH equivalent weight Stoichiometric (1:1)
Product isolation Filtration, washing, drying
Final purity >98%

Summary Table of Preparation Conditions

Step Key Reagents/Conditions Temperature (°C) Time Notes
1. Fluorination p-Ethylbenzenesulfonyl chloride + KF/CsF/NaF in acetonitrile/DMSO 60-80 8 hours Reaction below 90 °C
2. Electrochemical Fluorination p-Ethylbenzenesulfonyl fluoride in HF + KF + n-butyl mercaptan 0 to 5 (range -20 to 20) 8-12 hours Voltage 5-5.5 V, n-butyl mercaptan ≤1%
3. Purification Washing and distillation (150-155 °C) N/A N/A Collect refined sulfonyl fluoride
4. Hydrolysis & Salt Formation Refined sulfonyl fluoride + KOH aqueous solution 40-100 N/A Produces potassium salt, purity >98%

Research Findings and Notes

  • The use of dipolar aprotic solvents such as acetonitrile and DMSO is critical for efficient fluorination due to their ability to solvate fluoride ions and stabilize intermediates.
  • Electrochemical fluorination in anhydrous hydrogen fluoride is a key step that introduces the perfluorinated cyclohexane ring structure with the pentafluoroethyl substituent.
  • Addition of n-butyl mercaptan in small amounts acts as an electrolyte stabilizer or modifier, improving product yield and quality.
  • Strict control of temperature and voltage during electrolysis is essential to avoid side reactions and degradation.
  • The hydrolysis step converts the sulfonyl fluoride intermediate into the sulfonic acid, which is then neutralized to the potassium salt form, enhancing water solubility and facilitating isolation.
  • The final product's high purity (>98%) is confirmed by analytical methods such as distillation fraction collection and washing protocols.

Chemical Reactions Analysis

Types of Reactions

Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The compound can be reduced to form less fluorinated derivatives.

    Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated amines or thiols, while reduction reactions may produce partially fluorinated cyclohexanes.

Scientific Research Applications

Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications due to its stability and unique properties.

    Industry: Utilized in the production of fluorinated materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the reactivity and binding affinity of the compound with various substrates. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,2,2,3,3,4,5,5,6,6-Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt
  • Molecular Formula : C₈F₁₅KO₃S (CAS: 67584-42-3; alternative CAS: 335-24-0 in some sources) .
  • Molecular Weight : ~500.21 g/mol .

Applications: Primarily used as an additive in aviation hydraulic fluids (e.g., Hyjet®) at concentrations of ~0.05% to enhance fire resistance .

Key Characteristics :

  • High thermal and chemical stability due to perfluorinated cyclohexane backbone.

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent
Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid K salt (67584-42-3) C₈F₁₅KO₃S 500.21 Pentafluoroethyl (-CF₂CF₃)
Decafluoro(trifluoromethyl)cyclohexanesulfonic acid K salt (68156-07-0) C₇F₁₃KO₃S 450.22 Trifluoromethyl (-CF₃)
Undecafluorocyclohexanesulfonic acid K salt (3107-18-4) C₆F₁₁KO₃S 416.18 No alkyl substituent (fully fluorinated ring)
Perfluorooctane Sulfonic Acid (PFOS) (1763-23-1) C₈F₁₇KO₃S 538.22 Linear perfluorooctane chain

Structural Insights :

  • The pentafluoroethyl group in the target compound increases steric bulk and electron-withdrawing effects compared to the smaller trifluoromethyl substituent in 68156-07-0 .
  • PFOS has a linear perfluorinated chain, which enhances bioaccumulation but is banned under the Stockholm Convention .

Environmental and Regulatory Profiles

Compound Persistence Bioaccumulation Potential Regulatory Status
Target Compound (67584-42-3) High (PFAS-related) Moderate (limited data) Not listed in Stockholm Convention; monitored under EPA OTM-45
68156-07-0 High Moderate No explicit regulation; structurally similar to regulated PFAS
3107-18-4 High Low (shorter chain) Limited regulatory scrutiny
PFOS Extreme Extreme Banned globally (Stockholm Convention Annex B)

Key Findings :

  • The target compound’s pentafluoroethyl group may reduce mobility in environmental matrices compared to linear PFOS, but its persistence remains a concern .
  • 68156-07-0 shares functional group similarities with PFOS, raising analogous regulatory risks .
  • 3107-18-4 ’s simpler structure may result in lower bioaccumulation, though data gaps exist .

Insights :

  • The aviation industry has shifted toward phosphate ester fluids to avoid fluorinated additives, though performance trade-offs exist .
  • Alternatives for 68156-07-0 are less documented, highlighting a need for innovation in non-PFAS surfactants .

Biological Activity

Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt (CAS No. 67584-42-3) is a fluorinated compound that has garnered attention for its potential biological activity and applications in various fields, including chemistry, biology, and medicine. Its unique structure, characterized by multiple fluorine atoms, imparts significant stability and reactivity, making it a subject of interest for researchers investigating enzyme mechanisms and potential therapeutic applications.

Chemical Structure

The compound features a cyclohexanesulfonic acid backbone with extensive fluorination. The presence of fluorine atoms not only enhances its chemical stability but also affects its interaction with biological targets.

Synthesis Methods

The synthesis of Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt typically involves:

  • Fluorination : Using agents such as elemental fluorine or cobalt trifluoride under controlled conditions.
  • Neutralization : The sulfonic acid is neutralized with potassium hydroxide to form the potassium salt.

Table 1: Synthesis Conditions

Reagent Reaction Type Conditions
Elemental Fluorine (F2)Direct FluorinationInert atmosphere
Cobalt Trifluoride (CoF3)Mediated FluorinationControlled temperature
Potassium Hydroxide (KOH)NeutralizationAqueous solution

Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt exhibits biological activity primarily through:

  • Enzyme Inhibition : The compound can bind to enzyme active sites, altering their conformation and inhibiting activity.
  • Receptor Interaction : It may modulate receptor activity, influencing downstream signaling pathways.

Research Findings

Research indicates that this compound has been investigated for its potential use in biological assays. Studies have shown that it can serve as a probe for studying enzyme mechanisms due to its ability to interact with various molecular targets through its highly electronegative fluorine atoms.

Case Studies

  • Enzyme Studies : In vitro studies have demonstrated that the compound can inhibit specific enzymes by binding to their active sites. This property has implications for drug design and development, particularly in targeting diseases associated with enzyme dysregulation.
  • Toxicological Assessments : Chronic toxicity studies on related compounds (e.g., perfluorooctane sulfonate) indicate potential health risks associated with long-term exposure to fluorinated compounds. While specific data on Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt is limited, the broader context of perfluoroalkyl substances (PFAS) suggests caution in its application .

Table 2: Biological Activities and Effects

Activity Effect Reference
Enzyme InhibitionAlters enzyme activity
Receptor ModulationInfluences signaling
Toxicity AssessmentPotential health risks

Scientific Research Applications

  • Organic Chemistry : Utilized as a reagent in synthesis and fluorination reactions.
  • Biological Assays : Investigated for probing enzyme mechanisms.
  • Therapeutic Potential : Explored for stability and unique properties that could lead to novel therapeutic agents.

Industrial Applications

The compound is also used in the production of fluorinated materials, where its stability and reactivity are advantageous. Its role as a catalyst in certain chemical processes further underscores its utility in industrial applications.

Q & A

Q. What are the established methodologies for synthesizing decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt?

Synthesis typically involves fluorination of cyclohexane precursors followed by sulfonation and neutralization. For example:

  • Fluorination : Use sulfur tetrafluoride (SF₄) or electrochemical fluorination to perfluorinate the cyclohexane backbone.
  • Sulfonation : React the perfluorinated intermediate with sulfur trioxide (SO₃) to introduce the sulfonic acid group.
  • Neutralization : Treat with potassium hydroxide to form the potassium salt . Similar protocols are validated for structurally related perfluorinated sulfonic acid salts in fuel cell electrolyte research .

Q. How can researchers confirm the structural integrity of this compound using crystallographic methods?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection : Use a synchrotron or high-resolution diffractometer (e.g., Bruker D8 Venture).
  • Structure Solution : Employ SHELXS/SHELXD for phase determination .
  • Refinement : Apply SHELXL or OLEX2 for anisotropic displacement parameters and validation of perfluoroalkyl geometry .
  • Validation : Check for fluorine disorder using SQUEEZE in PLATON if electron density is ambiguous .

Q. What analytical techniques are recommended for detecting this compound in environmental matrices?

U.S. EPA Method OTM-45 and EPA 533/537.1 are optimized for PFAS detection:

  • Extraction : Solid-phase extraction (SPE) with WAX cartridges.
  • Separation : LC-MS/MS with a C18 column (e.g., Waters ACQUITY UPLC BEH C18).
  • Quantification : Monitor the [M-K]⁻ ion (m/z 527.9) and use isotopically labeled internal standards (e.g., ¹³C₆-PFecHS) .

Advanced Research Questions

Q. How does decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt behave in bioaccumulation studies?

  • Experimental Design : Use OECD Guideline 317 (bioaccumulation in terrestrial oligochaetes).
  • Dosing : Spiked soil with 10–1000 µg/kg PFecHS; expose Eisenia fetida for 28 days.
  • Analysis : Measure tissue concentrations via LC-HRMS and calculate biota-soil accumulation factors (BSAFs).
  • Contradictions : Note discrepancies in CASRN assignments (e.g., 33-52-0 vs. 67584-42-3) between databases; cross-validate with NMR and high-resolution mass spectrometry .

Q. How can researchers resolve conflicting data on this compound’s environmental persistence?

  • Hydrolysis Studies : Conduct experiments at pH 2–12 (50°C, 7–30 days) and monitor degradation via IC-MS.
  • Advanced Oxidation : Test UV/persulfate systems to assess half-life under oxidative conditions.
  • Data Reconciliation : Compare results with EPA’s CompTox Dashboard entries (CAS 67584-42-3) and address inconsistencies in older literature (e.g., CAS 33-52-0 in OECD reports) .

Q. What computational approaches predict this compound’s interactions with biological receptors?

  • Molecular Docking : Use AutoDock Vina to model binding to human serum albumin (PDB ID: 1BM0) or peroxisome proliferator-activated receptors (PPARγ).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of PFecHS-protein complexes.
  • Validation : Compare results with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanesulfonic acid, 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)-, potassium salt (1:1)
Reactant of Route 2
Reactant of Route 2
Cyclohexanesulfonic acid, 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(1,1,2,2,2-pentafluoroethyl)-, potassium salt (1:1)

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